molecular formula C24H19ClO3 B11157877 7-[(2-chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one

7-[(2-chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one

Cat. No.: B11157877
M. Wt: 390.9 g/mol
InChI Key: GZQNEBCUGKVESV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[(2-chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

7-[(2-chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-[(2-chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as monoamine oxidase B (MAO-B), by binding to the active site and preventing the enzyme’s normal function . This inhibition can lead to various biological effects, including the modulation of neurotransmitter levels in the brain.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other coumarin derivatives, such as:

Uniqueness

The uniqueness of 7-[(2-chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one lies in its specific structural features, such as the presence of the 2-chlorobenzyl group and the 6-ethyl substituent

Properties

Molecular Formula

C24H19ClO3

Molecular Weight

390.9 g/mol

IUPAC Name

7-[(2-chlorophenyl)methoxy]-6-ethyl-4-phenylchromen-2-one

InChI

InChI=1S/C24H19ClO3/c1-2-16-12-20-19(17-8-4-3-5-9-17)13-24(26)28-23(20)14-22(16)27-15-18-10-6-7-11-21(18)25/h3-14H,2,15H2,1H3

InChI Key

GZQNEBCUGKVESV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=CC=C3Cl)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

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